3-Mercapto-2-methylpentan-1-ol is a sulfur-containing volatile organic compound. It is a key aroma compound found in onions (Allium cepa) [, ]. It possesses a distinct onion-like, meat broth-like, and slightly sweaty odor at low concentrations []. This compound significantly contributes to the overall flavor profile of onions and is also found in other Allium species like chives, scallions, and leek [].
Mechanism of Action
The mechanism of action of 3-Mercapto-2-methylpentan-1-ol as an aroma compound primarily involves its interaction with human odorant receptors. Interestingly, research has shown that it specifically and potently activates a single human odorant receptor, OR2M3, even at submicromolar concentrations []. This interaction with OR2M3 is responsible for the perception of its characteristic onion-like odor.
Applications
Food Industry: 3-Mercapto-2-methylpentan-1-ol significantly contributes to the characteristic flavor of onions and is a key component of thermally processed flavors [, ]. Its presence in various Allium species makes it a valuable natural flavoring agent for a range of culinary applications.
Brewing Industry: Recent findings indicate the presence of 3-Mercapto-2-methylpentan-1-ol precursors in hops []. Brewing yeast can release the free compound from these precursors during the brewing process [], suggesting its potential contribution to the aroma profile of beer, particularly those dry-hopped with specific varieties.
Related Compounds
3-Mercapto-2-methylpentan-1-ol
Compound Description: 3-Mercapto-2-methylpentan-1-ol is a powerful aroma compound found in raw onions. It possesses a strong odor that varies with concentration, ranging from a pleasant meat broth, sweaty, and onion-like aroma at low concentrations to a less favorable odor at higher concentrations. [, ]
Relevance: This compound is structurally similar to 2-Chloro-3-methylpentan-1-ol, differing only in the substitution of the chlorine atom with a thiol (-SH) group. [, ]
S-3-(4-Methyl-1-hydroxypentyl)glutathione
Compound Description: S-3-(4-Methyl-1-hydroxypentyl)glutathione is a glutathione S-conjugate precursor of 3-sulfanyl-4-methylpentan-1-ol. It was identified for the first time in hop, where it is less abundant than its cysteinylated counterpart. []
Relevance: This compound can be considered structurally related to 2-Chloro-3-methylpentan-1-ol as it contains the 3-methylpentan-1-ol moiety, though modified by the presence of a sulfur atom linked to a glutathione molecule. This highlights the significance of sulfur-containing derivatives in this class of compounds. []
S-3-(1-Hydroxyhexyl)glutathione
Compound Description: S-3-(1-Hydroxyhexyl)glutathione is a glutathione S-conjugate recently identified in hop. It acts as a precursor for 3-sulfanylhexan-1-ol. It is found in significantly higher amounts compared to its cysteine-bound counterpart. [, ]
Relevance: Although not directly containing the 3-methylpentan-1-ol moiety, 2-Chloro-3-methylpentan-1-ol can be grouped with S-3-(1-Hydroxyhexyl)glutathione under the broader category of sulfur-containing volatiles and their precursors found in plants like hop. Their similar structural features and shared presence in hop suggest potential common metabolic pathways. [, ]
3-Sulfanylhexan-1-ol
Compound Description: 3-Sulfanylhexan-1-ol is a volatile thiol found in hop, often as a cysteine (Cys-23) or glutathione (G-23) conjugate. [, ]
Relevance: While not directly a derivative of 2-Chloro-3-methylpentan-1-ol, its presence alongside 3-sulfanyl-4-methylpentan-1-ol and their respective precursors in hop suggests a possible relationship in terms of their biosynthesis and roles within the plant. The structural similarities further support this connection. [, ]
S-3-(1-Hydroxypentyl)cysteine
Relevance: Although not a direct derivative of 2-Chloro-3-methylpentan-1-ol, S-3-(1-Hydroxypentyl)cysteine (Cys-21) shares a structural resemblance with its glutathione conjugate (G-21), which itself is analogous to the glutathione conjugate of 3-sulfanyl-4-methylpentan-1-ol. This structural similarity highlights the prevalence of sulfur-containing derivatives and their precursors within the context of volatile compounds in hop. []
S-3-(1-Hydroxylpentyl)glutathione
Compound Description: S-3-(1-Hydroxylpentyl)glutathione (G-21) is a glutathione S-conjugate identified in hop. It is considered a precursor of 3-sulfanylpentan-1-ol, which contributes to the overall aroma of beer. G-21 is found in higher concentrations in hop compared to its cysteine-bound counterpart, Cys-21. []
Relevance: While not a direct derivative, 2-Chloro-3-methylpentan-1-ol can be associated with S-3-(1-Hydroxylpentyl)glutathione based on their structural similarities and shared occurrence in hop. The presence of G-21 as a glutathione conjugate further emphasizes the significance of sulfur-containing compounds in the context of volatile precursors in hop. []
3-Sulfanylpentan-1-ol
Compound Description: 3-Sulfanylpentan-1-ol (21) is a volatile thiol found in hop, existing in both free and conjugated forms with cysteine (Cys-21) and glutathione (G-21). Brewing yeast can release free 21 from these precursors, indicating its contribution to beer aroma. []
Relevance: Despite not being a direct derivative, 2-Chloro-3-methylpentan-1-ol shares a structural similarity with 3-Sulfanylpentan-1-ol. The co-occurrence of these compounds in hop, along with their respective sulfur-containing precursors, suggests a potential connection in their biosynthesis and overall contribution to hop aroma. []
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